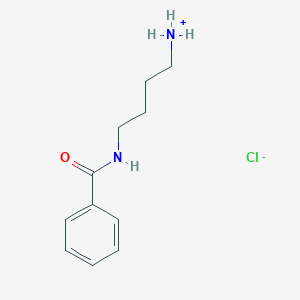

4-Benzamidobutylazanium;chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Benzamidobutylazanium;chloride is a useful research compound. Its molecular formula is C11H17ClN2O and its molecular weight is 228.72 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-Benzamidobutylazanium;chloride, a compound associated with various biological activities, has garnered attention in pharmacological research. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its benzamide structure, which is known for its ability to interact with biological systems. The compound's ionic nature enhances its solubility in aqueous environments, making it suitable for biological applications.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antiviral Activity : Recent studies have identified derivatives of benzamide compounds as effective inhibitors of viral entry, particularly against Ebola and Marburg viruses. For instance, compounds derived from 4-(aminomethyl)benzamide exhibited EC50 values below 10 μM against these viruses, indicating potent antiviral properties .

- Antimicrobial Activity : The compound has shown significant antimicrobial effects against various bacterial strains. Research indicates that benzamide derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

- Cytotoxicity : Evaluating the cytotoxic effects of this compound is crucial for its therapeutic application. Studies have reported varying degrees of cytotoxicity across different cell lines, with some derivatives demonstrating low cytotoxicity while retaining antiviral efficacy .

The mechanisms through which this compound exerts its biological effects include:

- Membrane Interaction : The ionic nature allows the compound to interact with lipid membranes, potentially altering membrane permeability and affecting cellular uptake mechanisms.

- Inhibition of Viral Entry : The structural features of benzamide derivatives facilitate their binding to viral proteins, preventing the fusion and entry of viruses into host cells .

- Gene Expression Modulation : Some studies suggest that certain benzamide compounds can influence gene expression related to drug resistance and metabolic pathways in bacteria, enhancing their effectiveness against resistant strains .

Table 1: Biological Activity Summary of this compound Derivatives

Case Studies

- Ebola Virus Inhibition : A study conducted on a series of 4-(aminomethyl)benzamide derivatives demonstrated significant inhibition of Ebola virus entry in vitro. The lead compound exhibited an EC50 value under 10 μM, highlighting its potential for therapeutic development against filovirus infections .

- Antimicrobial Efficacy : In a comparative study assessing various benzamide derivatives against common bacterial pathogens, several compounds showed promising antimicrobial activity with MIC values in the low microgram range. This suggests their potential use as novel antibacterial agents in clinical settings .

- Cytotoxicity Assessment : A thorough evaluation of the cytotoxic effects on different cell lines indicated that while some derivatives maintained low toxicity, others displayed significant cytotoxicity at higher concentrations. This variability underscores the importance of structural optimization in drug design .

特性

CAS番号 |

29833-51-0 |

|---|---|

分子式 |

C11H17ClN2O |

分子量 |

228.72 g/mol |

IUPAC名 |

N-(4-aminobutyl)benzamide;hydrochloride |

InChI |

InChI=1S/C11H16N2O.ClH/c12-8-4-5-9-13-11(14)10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9,12H2,(H,13,14);1H |

InChIキー |

WFEZJEONSBSUBQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NCCCC[NH3+].[Cl-] |

正規SMILES |

C1=CC=C(C=C1)C(=O)NCCCCN.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。